ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo-benzimidazole core. Key structural elements include:
- 4-Benzyl group: Enhances steric bulk and modulates lipophilicity.
- 6,7-Dimethyl substituents: Influence electronic effects and conformational rigidity.
- 1-(2-Naphthoyl) moiety: A bulky aromatic group likely affecting π-π stacking interactions and solubility.
- Ethyl ester at position 3: Provides a polarizable group that may influence bioavailability or metabolic stability.
Properties
CAS No. |
853334-00-6 |
|---|---|
Molecular Formula |
C33H28N2O3 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(naphthalene-2-carbonyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C33H28N2O3/c1-4-38-33(37)27-19-30(31(36)26-15-14-24-12-8-9-13-25(24)18-26)35-29-17-22(3)21(2)16-28(29)34(32(27)35)20-23-10-6-5-7-11-23/h5-19H,4,20H2,1-3H3 |
InChI Key |
GTFYCGJMAXLLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC5=CC=CC=C5C=C4)C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The closest analog identified is ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate (). A comparative analysis is summarized below:
*Inferred by replacing 4-chlorobenzoyl (C₇H₄ClO) with 2-naphthoyl (C₁₁H₇O) in the analog’s formula .
Key Observations:
- Steric and Electronic Effects : The 2-naphthoyl group introduces greater steric bulk and aromatic surface area compared to the 4-chlorobenzoyl group. This may enhance π-π interactions in target binding but reduce solubility .
- Molecular Weight : The target compound’s higher molecular weight (~508 vs. 485 g/mol) could impact pharmacokinetic properties (e.g., absorption).
- Polarity : The chloro substituent in the analog increases polarity slightly, whereas the naphthoyl group prioritizes hydrophobicity.
Conformational and Crystallographic Analysis
- Ring Puckering: The fused pyrrolo-benzimidazole core likely exhibits puckering, as described by Cremer and Pople’s generalized coordinates for monocyclic systems . Substituents like the 4-benzyl group may influence out-of-plane displacements.
- Crystallography: SHELX software () is widely used for refining such structures.
Biological Activity
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[1,2-a]benzimidazoles, which are known for their diverse biological activities. The structural formula is represented as follows:
This structure features a naphthoyl moiety and a benzyl group that may contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole, including compounds similar to this compound, exhibit promising anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- Human lung adenocarcinoma (A549)
- Human malignant melanoma (WM115)
-
Evaluation Methods :
- WST-1 Assay : Used to assess cell viability and proliferation.
- Caspase 3/7 Activity Assay : To determine the mode of apoptosis.
- DNA Damage Assay : To evaluate the extent of DNA damage in treated cells.
-
Findings :
- Compounds exhibited IC50 values ranging from 30.2 μM to over 100 μM depending on the specific derivative and treatment conditions .
- Induction of apoptosis was confirmed through caspase activation assays, indicating that these compounds can effectively trigger programmed cell death in hypoxic tumor environments .
Anti-inflammatory Activity
In addition to anticancer properties, there is emerging evidence suggesting anti-inflammatory effects attributed to similar benzimidazole derivatives. The anti-inflammatory activity is often evaluated through COX enzyme inhibition assays.
| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Ethyl 4-benzyl... | 25 | Moderate | High |
| Similar Derivative A | 40 | Low | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Bioreductive Activation : This mechanism allows the compound to selectively target hypoxic tumor cells, enhancing its cytotoxic effects under low oxygen conditions .
- Inhibition of HIF1 : The compound may also act as an inhibitor of hypoxia-inducible factor 1 (HIF1), which is crucial for tumor survival in hypoxic environments .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical and preclinical settings:
- A study demonstrated that a closely related benzimidazole derivative showed significant growth inhibition in A549 cells with an IC50 value of 30.2 μM after a 48-hour exposure .
- Another investigation highlighted the potential of these compounds as bioreductive prodrugs that selectively induce apoptosis in cancer cells while sparing normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
